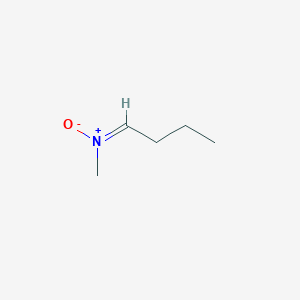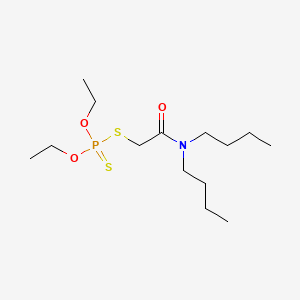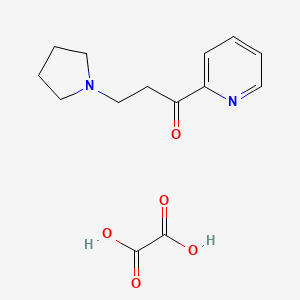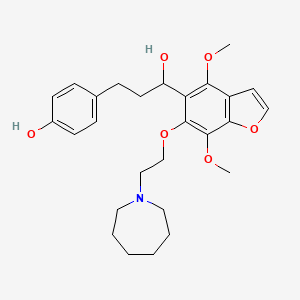![molecular formula C6H6N8 B14662469 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine CAS No. 49847-61-2](/img/structure/B14662469.png)
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the tetrazolo[1,5-b]pyridazine family, which is characterized by a fused ring system containing both tetrazole and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common method is the nucleophilic substitution reaction between sodium azide and a suitable precursor, such as 3,6-dichloropyridazine. This reaction is followed by azide-tetrazole isomerization to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient purification techniques, and stringent safety measures due to the potential explosiveness of azido compounds.
Análisis De Reacciones Químicas
Types of Reactions
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted tetrazolo[1,5-b]pyridazines. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry.
Aplicaciones Científicas De Investigación
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Its energetic properties make it a candidate for use in explosives and propellants, although safety concerns must be carefully managed
Mecanismo De Acción
The mechanism of action of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine involves the reactivity of the azido group and the tetrazole ring. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable intermediates in various chemical processes. The tetrazole ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: Similar in structure but lacks the methyl substituents.
8-Nitrotetrazolo[1,5-b]pyridazine: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
6-Hydroxytetrazolo[1,5-b]pyridazine: Formed by the reduction of the azido group, with different chemical properties and uses
Uniqueness
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine is unique due to the presence of both azido and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
49847-61-2 |
|---|---|
Fórmula molecular |
C6H6N8 |
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
6-azido-7,8-dimethyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N8/c1-3-4(2)6-9-12-13-14(6)10-5(3)8-11-7/h1-2H3 |
Clave InChI |
QVYFEDRKUDUAEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NN=NN2N=C1N=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)










